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Compound of Interest

Compound Name: Gunagratinib

Cat. No.: B10823835 Get Quote

A comprehensive review of publicly available data on Gunagratinib (ICP-192) reveals a

primary focus on clinical trial outcomes, with limited specific data on its preclinical safety profile

in animal models. Preclinical data is frequently mentioned as demonstrating Gunagratinib's

ability to overcome resistance to first-generation FGFR inhibitors.[1] However, detailed

preclinical toxicology findings are not readily available in the public domain. This guide,

therefore, provides an analysis based on the reported safety profile from early-phase human

clinical trials to infer the likely areas of focus and findings in the preceding preclinical

assessments.

Gunagratinib is a novel, irreversible, and highly selective pan-FGFR (Fibroblast Growth Factor

Receptor) inhibitor.[2] It is designed to target tumors with FGF/FGFR gene aberrations.[3] The

agent covalently binds to inhibit FGFR activities, a mechanism that is hypothesized to

overcome acquired resistance to earlier, reversible FGFR inhibitors.[1][4]

Inferred Preclinical Safety and Tolerability
The safety profile observed in the Phase I/IIa clinical trials (NCT03758664) provides the most

detailed insights into the potential toxicities of Gunagratinib that would have been initially

identified and characterized in preclinical animal models. The reported treatment-related

adverse events in humans are consistent with the known on-target effects of FGFR inhibition.

Key Adverse Events Observed in Clinical Trials
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The most common treatment-related adverse events (TRAEs) reported in patients receiving

Gunagratinib are summarized below. These are likely the primary toxicities monitored and

characterized in preclinical studies.

Adverse Event Category Specific Adverse Event
Incidence in Clinical Trial
Patients (>20%)

Metabolism and Nutrition Hyperphosphatemia 73.33%

Hypercalcemia 33.33%

Hypertriglyceridemia 26.67%

Increased Blood Uric Acid 20.00%

Hepatobiliary
Increased Aspartate

Aminotransferase (AST)
26.67%

Increased Alanine

Aminotransferase (ALT)
23.33%

Gastrointestinal Diarrhea 26.67%

Data sourced from a safety analysis of 30 patients in a Phase I/IIa trial.[5]

Notably, hyperphosphatemia is a well-recognized class effect of FGFR inhibitors and is

considered a pharmacodynamic biomarker of target engagement.[1][4] In clinical settings, this

was manageable.[1] Importantly, no dose-limiting toxicities were reported, and the maximum

tolerated dose had not been reached in the early dose-escalation studies, suggesting a

generally manageable safety profile.[2][5] Central serous retinopathy, a known toxicity of some

other FGFR inhibitors, was not observed with Gunagratinib in the reported data.[5]

Comparative Context with Other FGFR Inhibitors
While a direct comparative table of preclinical data is not possible due to the lack of public

information for Gunagratinib, a comparison of the clinical safety profile with other approved

FGFR inhibitors like Pemigatinib and Infigratinib shows a similar pattern of on-target toxicities.

Hyperphosphatemia is a consistent finding across this class of drugs. Differences in the rates

of other adverse events, such as nail toxicities, stomatitis, and ocular events, would be key
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differentiators in a direct preclinical comparative study. Gunagratinib has demonstrated a good

safety and tolerability profile in comparison to other approved FGFR inhibitors in a clinical

setting.[6]

Experimental Protocols
Below is a standardized, representative protocol for a preclinical toxicology study that would be

conducted for a novel FGFR inhibitor like Gunagratinib.

Title: A Repeat-Dose Toxicology Study of Gunagratinib in Sprague-Dawley Rats and Beagle

Dogs.

Objective: To evaluate the potential toxicity of Gunagratinib following daily oral administration

for 28 consecutive days and to assess the reversibility of any toxic effects during a 14-day

recovery period.

Methodology:

Animal Models: Male and female Sprague-Dawley rats (n=10/sex/group) and Beagle dogs

(n=3/sex/group).

Dosing: Gunagratinib administered once daily via oral gavage. Dose groups would include

a vehicle control, a low-dose, a mid-dose, and a high-dose group. Doses would be

determined from preliminary dose-range finding studies.

Duration: 28 days of continuous dosing followed by a 14-day recovery period for a subset of

animals.

Parameters Monitored:

Clinical Observations: Daily checks for mortality, morbidity, and clinical signs of toxicity.

Body Weight and Food Consumption: Measured weekly.

Ophthalmology: Examinations performed pre-study and at termination.

Electrocardiography (ECG): Performed on dogs pre-study and at multiple time points.
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Clinical Pathology: Hematology, clinical chemistry (including phosphate and calcium

levels), and coagulation parameters assessed at baseline and termination.

Toxicokinetics: Blood samples collected at various time points to determine the plasma

concentration of Gunagratinib.

Gross Pathology and Organ Weights: Full necropsy performed at the end of the dosing or

recovery period.

Histopathology: A comprehensive panel of tissues from all animals examined

microscopically.
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Caption: Simplified FGFR signaling pathway and the inhibitory action of Gunagratinib.
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Caption: General workflow for a 28-day repeat-dose preclinical toxicology study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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